molecular formula C20H18N2O4 B2845062 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide CAS No. 1210285-41-8

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2845062
CAS No.: 1210285-41-8
M. Wt: 350.374
InChI Key: UWKARRVRTGGLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide features a central isoxazole ring substituted at position 5 with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and at position 3 with a methyl group linked to a phenylacetamide.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-20(10-14-4-2-1-3-5-14)21-13-16-12-18(26-22-16)15-6-7-17-19(11-15)25-9-8-24-17/h1-7,11-12H,8-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKARRVRTGGLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydrobenzo[b][1,4]dioxin moiety which is known for its antioxidant properties.
  • An isoxazole ring that contributes to its pharmacological profile.
  • A phenylacetamide group that may enhance lipophilicity and bioavailability.

Molecular Formula : C₁₈H₁₈N₄O₃

PropertyValue
Molecular Weight314.36 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is mediated through several mechanisms:

  • Antioxidant Activity : The dihydrobenzo[b][1,4]dioxin component has been associated with antioxidant effects, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Isoxazole derivatives have been reported to exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation.

Pharmacological Effects

Research findings indicate that this compound may exhibit the following pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).
    Cell LineIC50 (µM)
    MCF-715
    A54920
  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Isoxazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
  • Alterations in the Dihydrobenzo Structure : Modifications to this moiety can affect both solubility and interaction with biological targets.

Case Studies

Several studies have investigated related compounds with similar structures:

  • Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their antitumor activity against melanoma cells. Compounds with a similar scaffold exhibited IC50 values ranging from 10 to 25 µM, indicating promising antitumor potential.
  • Anti-inflammatory Evaluation : In another study focusing on phenylacetamide derivatives, compounds were tested for their ability to inhibit COX enzymes. The results showed that certain derivatives significantly reduced COX-2 activity, suggesting potential for anti-inflammatory applications.

Comparison with Similar Compounds

Structural Analogues with Isoxazole/Isoxazoline Cores

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (5f)
  • Core Structure : Isoxazoline fused to a cyclooctane ring.
  • Substituents : Dual sulfonamide groups and a spiro-annulated cyclooctane.
  • Key Properties : Melting point 129–130 °C; synthesized via Method A with 59% yield .
  • The cyclooctane fusion adds steric bulk, which may reduce bioavailability.

Analogues with Heterocyclic Replacements

1,3,4-Oxadiazole Derivatives (Compounds 18–21)
  • Core Structure : 1,3,4-Oxadiazole replaces isoxazole.
  • Substituents : Varied benzamide groups (e.g., trifluoromethyl, bromo) .
  • Key Properties : High purity (95–100%); synthesized via Methods A/B with thiomethoxy, trifluoromethyl, or bromo substituents.
  • The trifluoromethyl group in Compound 19 introduces electron-withdrawing effects, which may improve target affinity in Ca²⁺/calmodulin inhibition contexts .

Analogues with Modified Acetamide Groups

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • Core Structure : Triazole-thioacetamide linked to dihydrobenzo dioxin.
  • Substituents : Pyrazine and ethyl groups on the triazole ring.
  • Comparison: The thioacetamide group (C=S vs. Pyrazine introduces nitrogen-based hydrogen bonding, which could influence target selectivity .
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
  • Core Structure: Tetrahydroisoquinoline-linked acetamide.
  • Substituents : Methylbenzyl and ether-oxygen bridge.
  • Comparison: The tetrahydroisoquinoline moiety adds a planar aromatic system, which may enhance π-π stacking interactions with protein targets. The ether linkage could improve solubility relative to alkyl chains .

Structural and Functional Group Analysis

Feature Target Compound Key Analogues Impact
Core Heterocycle Isoxazole Oxadiazole (e.g., Compound 19), Isoxazoline (5f) Oxadiazole may improve metabolic stability; Isoxazoline adds bulk .
Substituents Phenylacetamide Sulfonamide (5f), Thioacetamide (6), Benzamide (19) Sulfonamide increases polarity; Thioacetamide enhances lipophilicity .
Synthetic Accessibility Not specified Methods A/B (59–100% yield) High-yield methods for analogues suggest feasibility of scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.